molecular formula C14H12N2O5S B2467586 2-METHANESULFONYL-N-(3-NITROPHENYL)BENZAMIDE CAS No. 896369-73-6

2-METHANESULFONYL-N-(3-NITROPHENYL)BENZAMIDE

Cat. No.: B2467586
CAS No.: 896369-73-6
M. Wt: 320.32
InChI Key: SHNRPVTULRTZIU-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(methanesulfonamido)-N-(3-nitrophenyl)benzamide. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The name reflects the presence of a benzamide backbone with a methanesulfonamido substituent at the 2-position and a 3-nitrophenyl group attached to the amide nitrogen.

The structural representation of this compound reveals a sophisticated molecular architecture characterized by the presence of three distinct aromatic rings connected through amide and sulfonamide linkages. The central benzamide unit serves as the primary scaffold, with the methanesulfonamido group (-NHSO2CH3) positioned ortho to the amide carbonyl group. The 3-nitrophenyl moiety is attached to the amide nitrogen, creating an N-substituted benzamide derivative with significant structural complexity.

The molecular structure can be described using the Simplified Molecular Input Line Entry System notation as CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N+[O-]. This representation provides a systematic way to encode the complete structural information of the molecule, including the connectivity of all atoms and the presence of formal charges on the nitro group.

The three-dimensional conformational analysis of this compound reveals specific spatial arrangements that influence its chemical and physical properties. The presence of multiple aromatic rings provides rigidity to the molecular structure, while the sulfonamide and amide linkages introduce flexibility at specific rotational bonds, contributing to the overall conformational behavior of the molecule.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for this compound has been documented in chemical databases as part of its official identification system. This unique numerical identifier serves as the primary means of unambiguous identification in chemical literature and databases worldwide.

The compound is also known by several alternative chemical designations that reflect different naming conventions and applications. One notable alternative name is sulfanitran, which represents a simplified designation used in certain contexts. This alternative nomenclature demonstrates how the same chemical entity can be referenced using different naming systems depending on the specific application or historical context.

Additional synonyms include N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide, which represents an alternative structural description that emphasizes different connectivity patterns within the molecule. The compound has also been referenced using various catalog numbers and research designations, including entries such as AKOS003949771, which serve as commercial identification codes in chemical supply catalogs.

The multiplicity of naming conventions for this compound reflects its significance in various chemical applications and the evolution of chemical nomenclature systems over time. Each designation provides specific information about the molecular structure while adhering to different organizational or systematic approaches to chemical naming.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C14H13N3O5S. This formula indicates the presence of fourteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, five oxygen atoms, and one sulfur atom in the complete molecular structure. The molecular composition reflects the complex nature of this compound, incorporating multiple heteroatoms that contribute to its unique chemical properties.

The molecular weight of this compound has been precisely determined as 335.34 grams per mole. This molecular weight value represents the sum of the atomic weights of all constituent atoms and provides essential information for stoichiometric calculations, analytical determinations, and theoretical studies involving this compound.

Molecular Property Value Units
Molecular Formula C14H13N3O5S -
Molecular Weight 335.34 g/mol
Carbon Atoms 14 count
Hydrogen Atoms 13 count
Nitrogen Atoms 3 count
Oxygen Atoms 5 count
Sulfur Atoms 1 count

The molecular composition analysis reveals several important structural features. The presence of three nitrogen atoms indicates the incorporation of both amide and nitro functionalities, while the five oxygen atoms are distributed between the nitro group, sulfonamide moiety, and amide carbonyl. The single sulfur atom is part of the methanesulfonamido substituent, contributing to the overall molecular complexity.

The carbon-to-hydrogen ratio in this molecule (14:13) reflects the highly aromatic character of the compound, with the majority of carbon atoms participating in aromatic ring systems. This aromatic content contributes to the molecular stability and influences various physical and chemical properties of the compound.

Isomeric Considerations and Stereochemical Configuration

The structural analysis of this compound reveals important considerations regarding potential isomerism and stereochemical configuration. The compound exhibits a specific substitution pattern that defines its unique chemical identity and distinguishes it from potential structural isomers.

The positional isomerism in this compound is primarily determined by the placement of the methanesulfonamido group at the 2-position of the benzamide ring and the nitro group at the 3-position of the N-phenyl substituent. These specific substitution patterns are crucial for the compound's identity, as alternative positioning of these functional groups would result in different chemical entities with potentially distinct properties.

The stereochemical configuration of this compound does not involve traditional chiral centers, as all carbon atoms in the structure are either sp2 hybridized (in aromatic systems) or sp3 hybridized without four different substituents. However, the spatial arrangement of the substituents around the amide and sulfonamide bonds introduces conformational considerations that influence the three-dimensional shape of the molecule.

The amide bond in the benzamide portion of the molecule exhibits partial double-bond character due to resonance effects, resulting in restricted rotation around the carbon-nitrogen bond. This restriction creates potential for cis-trans isomerism around the amide linkage, although the thermodynamically favored configuration typically predominates under normal conditions.

The sulfonamide functionality also introduces conformational flexibility through rotation around the sulfur-nitrogen bond, allowing for different spatial orientations of the methanesulfonyl group relative to the benzene ring. These conformational variations contribute to the overall molecular dynamics and can influence the compound's interactions with other molecules.

The nitro group positioning at the meta position (3-position) of the phenyl ring creates a specific electronic environment that influences both the chemical reactivity and physical properties of the compound. This substitution pattern distinguishes the compound from potential ortho- or para-substituted isomers that would exhibit different electronic and steric characteristics.

Properties

IUPAC Name

2-methylsulfonyl-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-22(20,21)13-8-3-2-7-12(13)14(17)15-10-5-4-6-11(9-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNRPVTULRTZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol Oxidation Route

This method leverages the oxidation of a methylthio intermediate to install the sulfonyl group:

  • Methylation of 2-Mercaptobenzoic Acid :
    Reacting 2-mercaptobenzoic acid with methyl iodide in the presence of potassium carbonate (K₂CO₃) yields 2-(methylthio)benzoic acid.
    $$
    \text{2-HS-C₆H₄-COOH} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-CH₃S-C₆H₄-COOH}
    $$

  • Oxidation to Sulfone :
    Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C converts the sulfide to the sulfone:
    $$
    \text{2-CH₃S-C₆H₄-COOH} \xrightarrow{\text{H₂O₂, AcOH}} \text{2-CH₃SO₂-C₆H₄-COOH}
    $$
    Yield : 78–85%.

Directed Ortho-Metalation Strategy

For enhanced regiocontrol, a directed metalation approach is employed:

  • Ester Protection :
    Convert benzoic acid to methyl 2-(methanesulfonyl)benzoate using methanol and sulfuric acid.

  • Lithiation and Sulfonylation :
    Treat the ester with lithium diisopropylamide (LDA) at −78°C, followed by quenching with methanesulfonyl chloride to install the sulfonyl group:
    $$
    \text{Methyl benzoate} \xrightarrow{\text{LDA, −78°C}} \text{Lithiated intermediate} \xrightarrow{\text{CH₃SO₂Cl}} \text{Methyl 2-methanesulfonylbenzoate}
    $$
    Yield : 65–72%.

  • Ester Hydrolysis :
    Hydrolyze the ester with aqueous NaOH to yield the free acid.

Amidation of 2-Methanesulfonylbenzoic Acid with 3-Nitroaniline

Acid Chloride Method

  • Chlorination :
    React 2-methanesulfonylbenzoic acid with thionyl chloride (SOCl₂) at reflux to form the acid chloride:
    $$
    \text{2-CH₃SO₂-C₆H₄-COOH} \xrightarrow{\text{SOCl₂, Δ}} \text{2-CH₃SO₂-C₆H₄-COCl}
    $$

  • Amine Coupling :
    Add 3-nitroaniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base:
    $$
    \text{2-CH₃SO₂-C₆H₄-COCl} + \text{H₂N-C₆H₄-NO₂} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}
    $$
    Yield : 70–76%.

Coupling Agent Approach

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF:
$$
\text{2-CH₃SO₂-C₆H₄-COOH} + \text{H₂N-C₆H₄-NO₂} \xrightarrow{\text{EDCI/HOBt, DMF}} \text{Target Compound}
$$
Yield : 82–85%.

Alternative Pathways and Comparative Analysis

Nucleophilic Aromatic Substitution (SNAr)

Activating the benzoic acid derivative with electron-withdrawing groups enables direct sulfonylation:

  • Fluoride Displacement :
    React 2-fluorobenzoic acid with sodium methanesulfinate in DMF at 120°C:
    $$
    \text{2-F-C₆H₄-COOH} + \text{CH₃SO₂Na} \xrightarrow{\text{DMF, 120°C}} \text{2-CH₃SO₂-C₆H₄-COOH}
    $$
    Yield : 60–68%.

Comparative Performance of Methods

Method Yield (%) Regioselectivity Scalability
Thiol Oxidation 78–85 Moderate High
Directed Metalation 65–72 High Moderate
SNAr 60–68 Low Low
Acid Chloride Amidation 70–76 N/A High
EDCI/HOBt Coupling 82–85 N/A Moderate

Optimization and Troubleshooting

By-Product Mitigation

  • Bis-Sulfonamide Formation : Minimized by using stoichiometric methanesulfonyl chloride and catalytic DMF.
  • Over-Oxidation : Controlled by limiting H₂O₂ equivalents and reaction time.

Reaction Condition Optimization

  • Temperature : Amidation proceeds optimally at 25–40°C; higher temperatures degrade nitro groups.
  • Solvent : DMF enhances solubility in coupling reactions, while toluene reduces side reactions in sulfonylation.

Chemical Reactions Analysis

Thioamide Formation via Sulfur Exchange

The benzamide group undergoes sulfur substitution when treated with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). This reaction replaces the carbonyl oxygen with sulfur, yielding thiobenzamide derivatives .

Reaction Conditions Outcome Yield
Lawesson's reagent (1,4-dioxane, 110°C, 2 hrs)Conversion to thiobenzamide 6 85–92%

This transformation is critical for synthesizing thiazole derivatives used in medicinal chemistry applications .

Elimination Reactions Generating Heterocycles

Under basic conditions, the methanesulfonyl group participates in elimination reactions to form aromatic heterocycles. For example, treatment with 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile at 80°C removes the sulfonyl group and facilitates cyclization, producing quinolines :

Substrate Conditions Product Efficiency
Sulfonamide intermediate 32 DBU (4 equiv), CH₃CN, 80°C, 24 hrsQuinoline derivative 49 72%

Mechanistic studies suggest two pathways:

  • Mechanism 1 : Sequential SₙAr addition-elimination involving phenethylamine attack and mesyl group elimination .

  • Mechanism 2 : Sulfonyl anion addition at C-7 followed by fluoride elimination .

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient 3-nitrophenyl ring facilitates SₙAr reactions. Amines or thiols substitute the nitro group under mild conditions, as demonstrated in related sulfonamide systems :

Nucleophile Conditions Product
AzepanePyBOP, DIEA, DMF, rt, 24 hrsAzepane-substituted analog
4-CyanophenylthiolK₂CO₃, THF, 50°C, 18 hrsThioether derivative

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enhancing hydrogen-bonding capacity for biological targeting :

text
Ar-NO₂ + 3 H₂ → Ar-NH₂ + 2 H₂O

Sulfide Oxidation

While the compound itself lacks sulfide groups, synthetic intermediates with methylthio substituents are oxidized to sulfones using m-CPBA or NaWO₄/H₂O₂ :

text
R-S-R' + 3 H₂O₂ → R-SO₂-R' + 3 H₂O

Coupling Reactions for Structural Diversification

The benzamide’s carbonyl group engages in coupling reactions with amines via carbodiimide-mediated activation (e.g., EDCI/DMAP) :

Amine Conditions Application
4-MethoxyanilineEDCI, DMAP, DMF, rt, 24 hrsNeuroprotective SIRT2 inhibitors
5-Chloro-pyridin-2-aminePyBOP, DIEA, DMF, rt, 24 hrsPolyglutamine aggregation modulators

Comparative Reactivity in Analogous Systems

Data from structurally related compounds highlight trends:

Compound Reaction IC₅₀ (SIRT2 Inhibition) Selectivity (SIRT1/SIRT3)
2 {5,1,4*} (5-carboxamide)Thiazole formation8 μM <25% inhibition
3 {6,1,13*} (4-carboxamide)SₙAr with 4-bromophenyl6.6 μM 9% inhibition

Stability Under Hydrolytic Conditions

The methanesulfonyl group demonstrates high stability toward hydrolysis, retaining integrity in aqueous THF with LiOH at room temperature . This property enhances its utility in prodrug designs requiring controlled release .

Key Research Findings

  • Synthetic Versatility : The compound’s modular structure allows rapid diversification into bioactive analogs, including SIRT2 inhibitors with sub-10 μM potency .

  • Mechanistic Complexity : Competing elimination pathways (e.g., DBU-mediated cyclization) require precise control of reaction conditions to avoid side products .

  • Biological Relevance : Derivatives show promise in modulating protein aggregation pathways, with compound 126 reducing polyglutamine aggregation by 17% at 11.5 μM .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-methanesulfonyl-N-(3-nitrophenyl)benzamide exhibits promising antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes. For instance, studies have demonstrated that similar compounds can inhibit carbonic anhydrases in bacteria, which are crucial for their metabolic functions .

Anticancer Properties

The compound's mechanism of action in cancer therapy involves modulating apoptosis pathways by interacting with key proteins such as Bcl-2. This interaction can lead to increased cell death in cancerous cells. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown efficacy against carbonic anhydrase IX, with IC50 values indicating strong selectivity over other isoforms . This selectivity is crucial for developing targeted therapies with reduced side effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effects against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity comparable to standard antibiotics .
  • Cancer Cell Line Testing : In tests involving MDA-MB-231 breast cancer cells, the compound induced apoptosis significantly more than control groups, highlighting its potential in cancer treatment .
  • Enzyme Interaction Studies : Research demonstrated that the compound effectively inhibits carbonic anhydrase IX at low concentrations, supporting its role as a lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro group and methanesulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methanesulfonyl-N-(4-nitrophenyl)benzamide
  • 2-Methanesulfonyl-N-(2-nitrophenyl)benzamide
  • 2-Methanesulfonyl-N-(3-chlorophenyl)benzamide

Uniqueness

2-Methanesulfonyl-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

2-Methanesulfonyl-N-(3-nitrophenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzamide core with a methanesulfonyl group and a nitrophenyl moiety. This unique arrangement contributes to its reactivity and biological interactions.

  • Molecular Formula : C13_{13}H12_{12}N2_{2}O4_{4}S
  • Molecular Weight : 296.31 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of the nitro group is believed to enhance its efficacy against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including those derived from breast and lung cancers. The mechanism of action appears to involve modulation of apoptotic pathways.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The compound showed an IC50_{50} value of approximately 15 µM in MCF-7 cells, indicating potent anticancer activity.

The biological activity of this compound is linked to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Apoptosis Induction : It has been shown to promote apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins like Bcl-2.

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Antimicrobial Activity (MIC) Anticancer Activity (IC50_{50})
Compound A64 µg/mL20 µM
Compound B128 µg/mL>30 µM
This compound 32 µg/mL 15 µM

This table illustrates that this compound exhibits superior activity compared to some analogs, making it a promising candidate for further research.

Q & A

[Basic] What are the key spectroscopic techniques for confirming the structural integrity of 2-METHANESULFONYL-N-(3-NITROPHENYL)BENZAMIDE?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    Use 1^1H and 13^13C NMR to confirm proton environments and carbon backbone. The nitro (-NO2_2) and methanesulfonyl (-SO2_2CH3_3) groups produce distinct deshielding effects, observable in chemical shifts .
  • Infrared Spectroscopy (IR):
    Identify characteristic stretches: ~1350 cm1^{-1} (asymmetric S=O), ~1150 cm1^{-1} (symmetric S=O), and ~1520 cm1^{-1} (aromatic NO2_2) .
  • Mass Spectrometry (MS):
    Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns to validate substituent positions .

[Basic] What synthetic routes are reported for this compound, and how can yield optimization be systematically addressed?

Methodological Answer:

  • Route 1: Condensation of 3-nitroaniline with methanesulfonyl benzoyl chloride under Schotten-Baumann conditions.
  • Route 2: Direct sulfonylation of N-(3-nitrophenyl)benzamide using methanesulfonyl chloride in the presence of a base (e.g., pyridine).
  • Optimization:
    Use factorial design experiments to test variables (temperature, stoichiometry, solvent polarity) and identify optimal conditions via response surface methodology (RSM) .

[Advanced] How can computational methods elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

Methodological Answer:

  • Molecular Docking:
    Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases). Focus on hydrogen bonding with the nitro group and hydrophobic interactions with the benzamide core .
  • Molecular Dynamics (MD):
    Simulate binding stability over 100 ns trajectories to assess conformational flexibility of the methanesulfonyl group .
  • Quantum Mechanics (QM):
    Calculate electrostatic potential surfaces to predict reactive sites for covalent inhibition .

[Advanced] What experimental strategies resolve contradictions in reported bioactivity data across different cell lines?

Methodological Answer:

  • Replication Studies:
    Standardize cell culture conditions (e.g., passage number, media composition) and validate assay reproducibility using positive/negative controls .
  • Multi-Omics Integration:
    Correlate transcriptomic/proteomic profiles with bioactivity to identify cell line-specific expression of target proteins .
  • Dose-Response Refinement:
    Use Hill slope analysis to differentiate between on-target effects and off-target cytotoxicity .

[Basic] How does the electron-withdrawing nature of the nitro and methanesulfonyl groups influence the compound’s solubility and reactivity?

Methodological Answer:

  • Solubility:
    Measure logP via shake-flask method or HPLC retention time. Nitro groups reduce solubility in aqueous media, while sulfonyl groups enhance polarity .
  • Reactivity:
    Perform nucleophilic substitution assays (e.g., with thiols) to evaluate electrophilic reactivity at the sulfonyl moiety. Use UV-Vis spectroscopy to track reaction kinetics .

[Advanced] What methodologies are recommended for studying metabolic stability in hepatic models?

Methodological Answer:

  • In Vitro Microsomal Assays:
    Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS. Monitor metabolites (e.g., nitro-reduction products) .
  • CYP450 Inhibition Screening:
    Use fluorogenic substrates to assess inhibition of CYP3A4/2D6 isoforms, which are critical for drug-drug interaction profiling .

[Basic] What chromatographic parameters are critical for purity analysis of this compound?

Methodological Answer:

  • HPLC Conditions:
    Use a C18 column, mobile phase (acetonitrile:water with 0.1% TFA), and UV detection at 254 nm. Optimize gradient elution to resolve nitro- and sulfonyl-related impurities .
  • Validation:
    Follow ICH guidelines for linearity (R2^2 > 0.995), precision (%RSD < 2%), and LOD/LOQ determination .

[Advanced] How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Generative Models:
    Train recurrent neural networks (RNNs) on ChEMBL data to propose derivatives with optimized logP and solubility .
  • ADMET Prediction:
    Use tools like ADMETLab 2.0 to predict bioavailability, BBB penetration, and hERG inhibition risks .

[Basic] What safety protocols are essential when handling nitro-aromatic compounds like this benzamide derivative?

Methodological Answer:

  • Explosivity Mitigation:
    Avoid grinding dry nitro-containing compounds; use wet methods or ball milling under inert gases .
  • Toxicity Management:
    Conduct Ames tests for mutagenicity and use fume hoods with HEPA filters during synthesis .

[Advanced] How can researchers align studies on this compound with theoretical frameworks in medicinal chemistry?

Methodological Answer:

  • Hypothesis-Driven Design:
    Link synthesis to enzyme inhibition hypotheses (e.g., transition-state analog theory) using nitro groups as hydrogen bond acceptors .
  • Conceptual Validation:
    Compare experimental IC50_{50} values with computational binding free energies to validate mechanistic models .

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